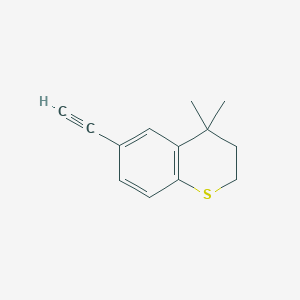

6-Ethynyl-4,4-dimethylthiochroman

説明

6-Ethynyl-4,4-dimethylthiochroman (CAS: 118292-06-1, C₁₃H₁₄S, MW: 202.32) is a sulfur-containing heterocyclic compound featuring a thiochroman backbone substituted with an ethynyl group at position 6 and two methyl groups at position 2. It is a key intermediate in the synthesis of tazarotene, a retinoid used to treat psoriasis and acne . Its physical properties include a density of 1.095 g/cm³, melting point of 69–72°C, and boiling point of 299.19°C . The compound is typically synthesized via Sonogashira coupling, which connects the ethynyl moiety to the thiochroman core under Pd/Cu catalysis .

特性

IUPAC Name |

6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14S/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-14-12/h1,5-6,9H,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNVHGCQWNGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448804 | |

| Record name | 6-Ethynyl-4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-06-1 | |

| Record name | 6-Ethynyl-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynyl-4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzothiopyran, 6-ethynyl-3,4-dihydro-4,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 1: Comparative Analysis of Synthetic Methods

The Vilsmeier route eliminates pyrophoric reagents and reduces reliance on cryogenic conditions, achieving yields exceeding 90% in optimized setups. Solvent selection plays a critical role; for example, using DMSO enhances reaction kinetics by stabilizing intermediates through coordination with alkali metals.

Mechanistic Insights and Reaction Optimization

Vilsmeier Haack Reaction Mechanism

The reaction initiates with the formation of the Vilsmeier reagent (POCl₃-DMF complex), which electrophilically activates the acetyl group of 4,4-dimethyl-6-acetylthiochroman. Chlorination at the α-position generates the α-chloro vinyl carbonyl compound, a key intermediate. Subsequent dehydrohalogenation with alkali metals (e.g., sodium methoxide) abstracts a β-hydrogen, inducing elimination of HCl and forming the ethynyl moiety.

Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility and intermediate stability.

-

Alkali Metal Selection : Sodium and potassium bases offer comparable efficacy, but potassium tert-butoxide reduces side reactions in moisture-sensitive systems.

-

Temperature Control : Maintaining 20–25°C during the elimination step balances reaction rate and byproduct formation.

Table 2: Impact of Solvent on Reaction Efficiency

Physicochemical Properties and Characterization

This compound (C₁₃H₁₄S, MW 202.31 g/mol) exhibits distinct physical properties critical for purification and application:

Table 3: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 69–72°C |

| Boiling Point | 299.2 ± 39.0°C (760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| LogP (Partition Coefficient) | 4.64 |

| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |

The compound’s low vapor pressure and high LogP suggest limited environmental mobility and a propensity for bioaccumulation, necessitating careful handling.

Industrial Applications and Process Scalability

The Vilsmeier Haack method’s scalability is evidenced by its adoption in patents from SOLMAG S.p.A. and INDOCO REMEDIES LIMITED, which report yields of 83–92% under pilot-scale conditions. Key industrial considerations include:

-

Cost-Efficiency : Bulk procurement of POCl₃ and DMF reduces raw material costs by ~40% compared to LDA-based routes.

-

Waste Management : Aqueous workup of reaction mixtures allows for HCl neutralization and solvent recovery.

-

Regulatory Compliance : The absence of Schedule 2/3 chemicals simplifies compliance with chemical safety regulations .

化学反応の分析

Types of Reactions: 6-Ethynyl-4,4-dimethylthiochroman undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Reagents such as halogens and organometallic compounds are commonly used.

Major Products:

Oxidation Products: Carbonyl compounds.

Reduction Products: Saturated derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

6-Ethynyl-4,4-dimethylthiochroman has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including tazarotene.

Industry: It is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of 6-Ethynyl-4,4-dimethylthiochroman involves its interaction with molecular targets and pathways. The ethynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

6-Bromo-4,4-dimethylthiochroman

- Structure : Bromine replaces the ethynyl group at position 4.

- Synthesis : Produced via a multi-step route starting from bromobenzene, involving chlorosulfonation, reduction, and cyclization (yield: 88.5%) . This method is cost-effective and generates fewer byproducts compared to earlier routes .

- Applications : Primarily a synthetic intermediate for further functionalization, such as cross-coupling reactions .

(E)-N-((2,2-Dimethyl-4-oxothiochroman-6-yl)methyl) Derivatives (11a–11d)

- Structure: Feature a ketone at position 4 and varied acyl/ester groups (e.g., phenylbutenamide, hexenoate) .

- Synthesis : Prepared via amidation or esterification reactions using EDC-HCl and triethylamine .

- Applications : Demonstrated anti-leishmanial activity, with compound 11a showing the most potent effects .

Ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate (1b)

- Structure: A retinoid analogue with a propenyl-benzoate substituent.

- Synthesis : Derived from 4,4-dimethylthiochroman-6-yl methyl ketone via aldol condensation .

- Applications: Exhibits anti-keratinization activity in tracheal organ cultures, though less potent than trans-retinoic acid .

Mechanistic and Functional Insights

- Reactivity: The ethynyl group in 6-ethynyl-4,4-dimethylthiochroman enables Sonogashira coupling, facilitating its use in constructing complex molecules like WYC-209 (a cancer stem cell inhibitor) . In contrast, brominated analogues are more suited for Suzuki-Miyaura couplings .

- Biological Activity: Anti-leishmanial activity in thiochromanone derivatives correlates with the electron-withdrawing nature of the 4-ketone group, enhancing target binding . The propenyl-benzoate moiety in 1b introduces steric hindrance, reducing its retinoid-like activity compared to non-heteroatom retinoids .

生物活性

6-Ethynyl-4,4-dimethylthiochroman (CAS No. 118292-06-1) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiochroman core with an ethynyl substituent at the 6-position. Its structure can be summarized as follows:

- Molecular Formula : C13H14S

- Structural Features : The presence of the ethynyl group enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Properties : Preliminary studies have shown that this compound possesses antibacterial activity against various strains of bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Activity : Notably, this compound has demonstrated significant anticancer effects. In a study involving B16-F1 melanoma cells, the compound inhibited colony growth in a dose-dependent manner, achieving 100% inhibition at a concentration of 10 μM. This was notably more effective than Tazarotene and all-trans retinoic acid (ATRA), which showed lower inhibition rates .

The mechanism of action for this compound involves its conversion to an active form through metabolic processes. Specifically:

- Prodrug Conversion : It acts as a prodrug that is rapidly converted to its active carboxylic acid form (similar to Tazarotene) through deesterification in vivo. This conversion is crucial for its therapeutic efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Inhibition of Cancer Stem Cells : A study published in Nature highlighted the compound's ability to inhibit cancer stem-like cells via retinoic acid receptor signaling pathways. This suggests potential applications in cancer treatment by targeting stem-like properties in tumors .

- Comparative Efficacy : In comparative studies against known retinoids, this compound exhibited superior growth inhibition in melanoma models compared to Tazarotene and ATRA, emphasizing its potential as a more effective therapeutic option .

Interaction with Biological Targets

Interaction studies indicate that this compound binds to various biological targets involved in inflammation and metabolic pathways. These interactions are crucial for understanding its therapeutic mechanisms and optimizing its efficacy .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。